molecular formula C7H9N3O2 B3052063 N-(2-hydroxyphenyl)hydrazinecarboxamide CAS No. 38191-26-3

N-(2-hydroxyphenyl)hydrazinecarboxamide

Cat. No.: B3052063
CAS No.: 38191-26-3
M. Wt: 167.17 g/mol
InChI Key: JCUWIMNTIFUZSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Hydroxyphenyl)hydrazinecarboxamide (CAS 38191-26-3) is a hydrazinecarboxamide derivative serving as a versatile scaffold in medicinal chemistry and drug discovery research. This compound is part of a class of molecules known for a broad spectrum of investigated biological activities . In research settings, hydrazinecarboxamides have demonstrated significant anticancer activity against a range of human cancer cell lines, making them a subject of interest for developing novel oncology therapeutics . Furthermore, this compound class exhibits potent enzyme inhibitory properties , targeting enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), cyclooxygenases, lipoxygenases, and carbonic anhydrases. This suggests potential research applications in neurobiology and inflammation studies . The structural motif of hydrazinecarboxamide is also employed in the synthesis of azapeptides , where it can enhance metabolic stability and bioavailability compared to natural peptides . Beyond the activities above, the hydrazinecarboxamide scaffold is also recognized for its explored anticonvulsive and antioxidant properties in preclinical research . Researchers can utilize this compound as a key intermediate for further chemical derivatization to explore structure-activity relationships and optimize biological activity . This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

38191-26-3

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

1-amino-3-(2-hydroxyphenyl)urea

InChI

InChI=1S/C7H9N3O2/c8-10-7(12)9-5-3-1-2-4-6(5)11/h1-4,11H,8H2,(H2,9,10,12)

InChI Key

JCUWIMNTIFUZSN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)NN)O

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NN)O

Origin of Product

United States

Scientific Research Applications

Structural Characteristics

The compound features a hydrazine functional group linked to a hydroxyl-substituted phenyl ring. This configuration may enhance its reactivity and interaction with biological targets.

Medicinal Chemistry

N-(2-hydroxyphenyl)hydrazinecarboxamide has shown promise as a lead compound in the development of pharmaceutical agents. Its biological activities include:

  • Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit significant anticancer properties against various cancer cell lines. For instance, compounds structurally related to this compound have been evaluated for their efficacy against non-small cell lung cancer (NCI-H460) and CNS cancers (SNB-19), showing promising results with percentage growth inhibition (PGI) values exceeding 55% at concentrations of 10 µM .
  • Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity. Certain derivatives have displayed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 8 µg/mL .

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand capable of forming complexes with various metal ions. These metal complexes are of interest due to their potential applications in catalysis and materials science.

Ligand Metal Ion Complex Stability Application
This compoundCu(II), Ni(II), Co(II)HighCatalytic processes

Material Science

The compound's structural features allow it to be utilized in the development of materials with specific optical properties. For example, derivatives exhibiting excited-state intramolecular proton transfer (ESIPT) can be applied as UV photostabilizers or sensors due to their tunable fluorescence properties .

Case Study 1: Anticancer Evaluation

A recent study evaluated the anticancer activity of various derivatives of this compound against multiple cancer cell lines. The results indicated that certain substitutions on the phenyl ring significantly enhanced activity:

Compound Cell Line PGI (%) at 10 µM
Compound ANCI-H46055.61
Compound BSNB-1965.12
Compound CMCF724.79

This data supports the hypothesis that structural modifications can lead to improved therapeutic efficacy .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of derivatives of this compound. The results showed:

Derivative MIC (µg/mL) Zone of Inhibition (mm)
Derivative X817.0 ± 0.40
Derivative Y1615.0 ± 0.30

These findings highlight the potential of this compound in developing new antimicrobial agents .

Comparison with Similar Compounds

Structural Comparison

The structural diversity of hydrazinecarboxamide derivatives arises from variations in substituents on the phenyl ring or the hydrazine backbone. Below is a comparative analysis:

Compound Name Key Substituents Melting Point (°C) Bioactivity Highlights References
N-(2-Hydroxyphenyl)hydrazinecarboxamide 2-hydroxyphenyl, semicarbazone 109–110 Antimicrobial, metal chelation
N-(2-Chlorophenyl)hydrazinecarboxamide 2-chlorophenyl, benzodioxole, imidazole Not reported Antifungal (targets fungal enzymes)
N-(4-Methoxyphenyl)hydrazinecarboxamide 4-methoxyphenyl 152–154 COX-2/15-LOX inhibition (anti-inflammatory)
N-(Benzoxazol-2-yl)hydrazinecarboxamide Benzoxazolyl, substituted indolinylidene Not reported Anticancer (IC50 comparable to cisplatin)
N-(4-Phenylthiazol-2-yl)hydrazinecarboxamide Thiazolyl, pyridinylmethylene Not reported Antimicrobial (Cu(II) complexes active)

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl in N-(2-chlorophenyl) derivatives) enhance antifungal activity by improving target enzyme interactions .
  • Electron-Donating Groups (e.g., methoxy in N-(4-methoxyphenyl)) modulate anti-inflammatory properties via COX-2 inhibition .
  • Heterocyclic Modifications (e.g., benzoxazolyl or thiazolyl) improve DNA cleavage and cytotoxicity in cancer cells .
Antimicrobial Activity
  • HOPhBenz.SCZH and its thiosemicarbazone analog (HOPhBenz.TSCZH) show moderate activity against bacterial strains, but metal complexes (e.g., Cu(II)) exhibit enhanced efficacy due to improved membrane permeability .
  • N-(2-Chlorophenyl) derivatives demonstrate potent antifungal activity (MIC < 1 µg/mL) against Candida albicans, attributed to imidazole and benzodioxole pharmacophores .
Anticancer Activity
  • N-(Benzoxazol-2-yl) derivatives inhibit HeLa and MCF-7 cell lines with IC50 values of 8–12 µM, comparable to cisplatin, via free radical scavenging and apoptosis induction .
Antioxidant Activity
  • C5-Substituted derivatives (e.g., halogenated indolinylidenes) exhibit superior radical scavenging (80–90% DPPH inhibition) compared to C7-substituted analogs, highlighting the role of substitution patterns .

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